molecular formula C9H11NO B14285470 2,2-Dimethyl-2,3-dihydro-1,3-benzoxazole CAS No. 120362-82-5

2,2-Dimethyl-2,3-dihydro-1,3-benzoxazole

Cat. No.: B14285470
CAS No.: 120362-82-5
M. Wt: 149.19 g/mol
InChI Key: LHZNHUPCOHTNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-2,3-dihydro-1,3-benzoxazole is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with two methyl groups attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2,3-dihydro-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with aldehydes or ketones. One common method is the reaction of 2-aminophenol with acetone under acidic conditions, which leads to the formation of the desired benzoxazole derivative . The reaction can be catalyzed by various acids, including sulfuric acid and hydrochloric acid, and is usually carried out at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as metal catalysts or nanocatalysts can be employed to facilitate the reaction . The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-2,3-dihydro-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzoxazoles, dihydrobenzoxazoles, and oxides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of two methyl groups on the second carbon atom. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .

Properties

CAS No.

120362-82-5

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2,2-dimethyl-3H-1,3-benzoxazole

InChI

InChI=1S/C9H11NO/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-6,10H,1-2H3

InChI Key

LHZNHUPCOHTNLE-UHFFFAOYSA-N

Canonical SMILES

CC1(NC2=CC=CC=C2O1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.